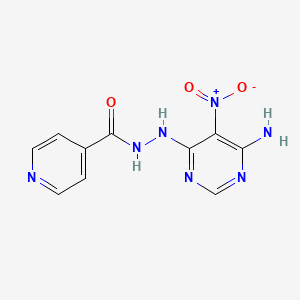

N'-(6-amino-5-nitropyrimidin-4-yl)pyridine-4-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

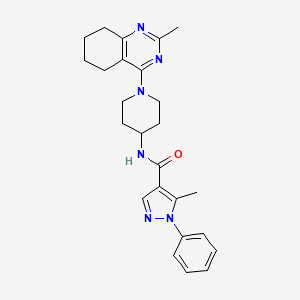

The synthesis of pyrimidine derivatives, including “N’-(6-amino-5-nitropyrimidin-4-yl)pyridine-4-carbohydrazide”, has been the subject of extensive research . Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects . Numerous methods for the synthesis of pyrimidines are described in the literature .Molecular Structure Analysis

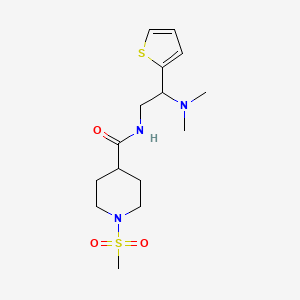

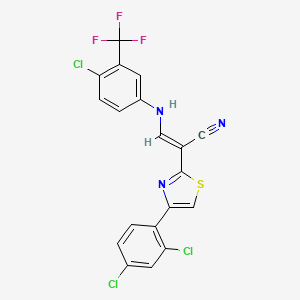

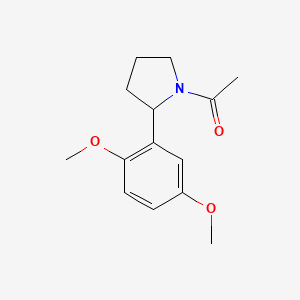

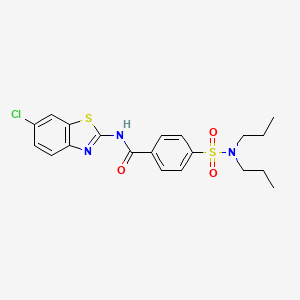

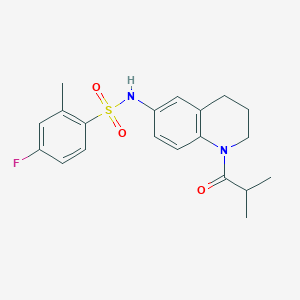

The molecular structure of “N’-(6-amino-5-nitropyrimidin-4-yl)pyridine-4-carbohydrazide” is complex and detailed . It is a pyridine derivative, which is a class of compounds characterized by a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis

Pyridine derivatives, including “N’-(6-amino-5-nitropyrimidin-4-yl)pyridine-4-carbohydrazide”, undergo various chemical reactions . For instance, they can react with N2O5 in an organic solvent to give the N-nitropyridinium ion .Physical and Chemical Properties Analysis

Pyridine derivatives have unique optical properties . They can selectively recognize Hg+2 ions by exhibiting a visible color change from light yellow to orange .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research has demonstrated the synthesis and evaluation of compounds related to N'-(6-amino-5-nitropyrimidin-4-yl)pyridine-4-carbohydrazide, highlighting their structural diversity and potential for further chemical modifications. For instance, studies have reported on the synthesis of triazolo-, imidazo-, and pyrrolopyrimidines and -pyridines from appropriately substituted diaminopyrimidines or -pyridines, illustrating the flexibility in creating high-affinity agents through structural variations (Chorvat et al., 1999). Similarly, efficient syntheses of imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives have been achieved through a five-component cascade reaction, showcasing the method's efficiency and the compounds' potential versatility (Hosseini & Bayat, 2019).

Biological Evaluation and Potential Therapeutic Applications

Several studies have focused on the biological evaluation of these compounds, assessing their potential as antidepressant, nootropic, and anticancer agents. For example, Schiff bases and 2-azetidinones derived from pyridine-4-carbohydrazides have shown promising antidepressant and nootropic activities, suggesting a potential for developing CNS-active agents (Thomas et al., 2016). Furthermore, the synthesis of potential anticancer agents through modifications of ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate has been explored, indicating a route for the development of new therapeutic compounds targeting cancer cells (Temple et al., 1983).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N'-(6-amino-5-nitropyrimidin-4-yl)pyridine-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N7O3/c11-8-7(17(19)20)9(14-5-13-8)15-16-10(18)6-1-3-12-4-2-6/h1-5H,(H,16,18)(H3,11,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPDHVQPMMGBSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NNC2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B2824064.png)

![N-butyl-1-{3-[(4-methylbenzoyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B2824067.png)

![N-(2,6-dimethylphenyl)-5-methyl-1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2824068.png)

![4-methyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2824076.png)

![2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B2824080.png)

![2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2824081.png)